A Technical Guide to LMPTP Inhibitor 1: Structure, Synthesis, and Mechanism of Action
A Technical Guide to LMPTP Inhibitor 1: Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the low molecular weight protein tyrosine phosphatase (LMPTP) inhibitor 1, also known as compound 23. This document details its chemical structure, a step-by-step synthesis protocol, quantitative inhibitory data, and its role in relevant signaling pathways.
Chemical Structure and Properties
LMPTP inhibitor 1 is a potent and selective inhibitor of low molecular weight protein tyrosine phosphatase. Its chemical name is N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide . The molecular formula is C28H36N4O, with a corresponding molecular weight of 444.6 g/mol .
Below is a two-dimensional representation of the chemical structure of LMPTP inhibitor 1.
Caption: 2D structure of LMPTP inhibitor 1.
Quantitative Inhibitory Data
LMPTP inhibitor 1 demonstrates high potency and selectivity for the LMPTP-A isoform. The inhibitory activity has been characterized by determining its half-maximal inhibitory concentration (IC50).
| Target | IC50 (μM) | Assay Substrate |
| LMPTP-A | 0.8 | OMFP |
| LMPTP-B | >40 | OMFP |
| PTP1B | >40 | OMFP |
| TCPTP | >40 | OMFP |
| SHP1 | >40 | OMFP |
| SHP2 | >40 | OMFP |
| LYP | >40 | OMFP |
| VHR | >40 | OMFP |
Synthesis Protocol
The synthesis of LMPTP inhibitor 1 (Compd 23) is a multi-step process. The following protocol is based on the supplementary information from Stanford et al., Nature Chemical Biology, 2017.
Step 1: Synthesis of 4-(4-chloroquinolin-2-yl)-N,N-diethylbenzamide
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Materials: 2,4-dichloroquinoline, (4-(diethylcarbamoyl)phenyl)boronic acid, potassium carbonate, 1,4-dioxane, water, tetrakis(triphenylphosphine)palladium(0).
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Procedure:
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To a solution of 2,4-dichloroquinoline (1.0 g, 5.05 mmol) in 1,4-dioxane (20 mL) and water (5 mL) is added (4-(diethylcarbamoyl)phenyl)boronic acid (1.23 g, 5.56 mmol) and potassium carbonate (2.09 g, 15.15 mmol).
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The mixture is degassed with argon for 10 minutes.
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Tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol) is added, and the mixture is heated to 90 °C for 16 hours.
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After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to afford 4-(4-chloroquinolin-2-yl)-N,N-diethylbenzamide.
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Step 2: Synthesis of N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide (LMPTP inhibitor 1)
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Materials: 4-(4-chloroquinolin-2-yl)-N,N-diethylbenzamide, 3-(piperidin-1-yl)propan-1-amine, N,N-diisopropylethylamine (DIPEA), N-methyl-2-pyrrolidone (NMP).
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Procedure:
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A mixture of 4-(4-chloroquinolin-2-yl)-N,N-diethylbenzamide (100 mg, 0.28 mmol), 3-(piperidin-1-yl)propan-1-amine (0.08 mL, 0.56 mmol), and DIPEA (0.1 mL, 0.56 mmol) in NMP (1 mL) is heated in a sealed tube at 150 °C for 16 hours.
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The reaction mixture is cooled to room temperature and purified by preparative reverse-phase HPLC to yield the title compound.
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Caption: Synthesis workflow for LMPTP inhibitor 1.
Signaling Pathways
LMPTP is a negative regulator in key signaling pathways, including the insulin receptor and platelet-derived growth factor receptor alpha (PDGFRα) pathways. Inhibition of LMPTP can therefore potentiate the downstream signaling of these receptors.
Insulin Receptor Signaling Pathway
LMPTP dephosphorylates the insulin receptor (IR), leading to its inactivation and a dampening of the downstream signaling cascade that regulates glucose metabolism. Inhibition of LMPTP prevents this dephosphorylation, thereby enhancing insulin sensitivity.
Caption: Role of LMPTP in insulin signaling.
PDGFRα Signaling Pathway in Adipogenesis
In the context of adipogenesis, LMPTP has been shown to dephosphorylate PDGFRα. This action suppresses basal PDGFRα signaling. Inhibition of LMPTP leads to increased basal phosphorylation of PDGFRα, which in turn activates downstream kinases like p38 and JNK. This cascade ultimately results in the inhibitory phosphorylation of PPARγ, a key transcription factor for adipogenesis, thereby blocking adipocyte differentiation.[1]
Caption: Role of LMPTP in PDGFRα signaling and adipogenesis.
Conclusion
LMPTP inhibitor 1 is a valuable tool for studying the biological roles of LMPTP and a potential starting point for the development of therapeutics targeting metabolic diseases. Its high potency, selectivity, and well-defined mechanism of action make it a critical compound for researchers in the fields of signal transduction, diabetes, and obesity. This guide provides the essential technical information required for its synthesis and application in a research setting.
